![molecular formula C17H15ClO5S B2863530 methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1564076-29-4](/img/structure/B2863530.png)
methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of the double bond in the acrylate group could potentially allow for cis-trans isomerism .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the acrylate group, which could undergo addition reactions at the double bond. The sulfonyl group might also be a site of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the potential for hydrogen bonding might influence its solubility .Scientific Research Applications
Synthesis of Polysulfone Plastics
This compound serves as a precursor in the synthesis of polysulfone plastics . These plastics are known for their toughness and stability at high temperatures, making them suitable for various industrial applications. They are commonly used in the manufacturing of items that require rigidity and resistance to heat, such as automotive and aerospace components.
Production of Udel Polymers
The compound is utilized in the production of Udel polymers . These polymers are a type of polysulfone that exhibit excellent thermal and mechanical properties. They are often employed in plumbing pipes, printer cartridges, and automobile fuses due to their durability and resistance to thermal degradation.
Self-Matting Coatings
Researchers have used this compound to develop self-matting coatings . These coatings are designed to provide a low-gloss finish without the need for additional matting agents. They are particularly useful in applications where a matte appearance is desired, such as in certain types of paints and finishes for consumer electronics.
Crosslinking Agent in Coatings
The compound acts as a crosslinking agent in the synthesis of acrylate coatings . By varying the amount of crosslinker, the glossiness of the coatings can be controlled. This property is beneficial for creating coatings with specific aesthetic requirements.
Thermal Stability Enhancement
Due to its structural properties, the compound contributes to the thermal stability of materials . This makes it valuable in applications where materials are exposed to high temperatures, such as in the case of coatings for industrial machinery or high-temperature seals.
Polymerization with Bisphenol Compounds
It is involved in polymerization reactions with bisphenol-A and bisphenol-S . This process leads to the creation of polymers that are used in high-performance applications, including electronics and medical devices, where strong and stable materials are crucial.
Improved Storage Stability of Emulsions
The compound is instrumental in the formation of emulsions with narrow particle size distribution and good zeta potential . This results in emulsions that have improved storage stability, which is important for the shelf-life and quality of products like paints and coatings.
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO5S/c1-22-14-7-9-15(10-8-14)24(20,21)16(17(19)23-2)11-12-3-5-13(18)6-4-12/h3-11H,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWGUMUHBNFMSQ-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate |
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